molecular formula C7H9ClN2O B570357 2-Chloro-4-isopropoxypyrimidine CAS No. 1250967-81-7

2-Chloro-4-isopropoxypyrimidine

Cat. No.: B570357
CAS No.: 1250967-81-7
M. Wt: 172.612
InChI Key: NWKPCTJWFJSBAY-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxypyrimidine (CAS# 1250967-81-7) is a reagent used in the preparation of triazolyl derivatives as Syk inhibitors for therapy . It has a molecular weight of 172.61 and a molecular formula of C7H9ClN2O .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that pyrimidines can be synthesized through various methods . For instance, a new series of quinazoline-based pyrimidodiazepines were synthesized by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 . It has a heavy atom count of 11, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is canonicalized .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a LogP value of 1.91720 , indicating its lipophilicity.

Scientific Research Applications

Reactive Intermediate Studies

2-Chloro-4-isopropoxypyrimidine has been explored as a reactive intermediate in synthetic chemistry. An attempt to generate 6-isopropoxy-2,3-pyridyne from 2-chloro-6-isopropoxypyridine through low-temperature lithiation was unsuccessful due to the instability of the resulting lithiated intermediate. This study highlights the challenges in manipulating pyrimidine derivatives for the generation of reactive pyridynes, which are highly sought after for their potential in [4+2] cycloaddition reactions and the synthesis of complex organic molecules (Connon & Hegarty, 2004).

Solubility and Thermodynamic Studies

The solubility of pyrimidine derivatives, including 2-chloro analogs, has been extensively studied in various organic solvents. Research on 2-amino-4-chloro-6-methoxypyrimidine, a compound structurally related to this compound, revealed its solubility in different solvents, offering insights into the solvent-dependent solubility characteristics of pyrimidine derivatives. This knowledge is critical for the design and development of pharmaceutical formulations and for understanding the physicochemical properties of pyrimidine compounds (Yao, Xia, & Li, 2017).

Photochemical Behavior

The photochemical behavior of 2-chloropyrimidine has been investigated, providing valuable information about the photostability and photoinduced reactivity of chloropyrimidine derivatives. These studies are crucial for applications in photochemistry and photopharmacology, where the light-induced properties of compounds can be harnessed for therapeutic purposes or in material science (Lindqvist et al., 2002).

Future Directions

While specific future directions for 2-Chloro-4-isopropoxypyrimidine were not found, research in the field of pyrimidines is ongoing. For instance, there are developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there could be potential for further exploration and application of this compound in similar areas.

Mechanism of Action

Mode of Action:

The compound likely exerts its effects through several mechanisms:

Action Environment:

Environmental factors (e.g., pH, temperature, humidity) may influence the compound’s efficacy and stability. For instance, stability under acidic conditions might be crucial for oral formulations.

: Cuartas, V., Aragón-Muriel, A., Liscano, Y., Polo-Cerón, D., Crespo-Ortiz, M. P., Quiroga, J., Abonia, R., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23530–23541. Link

Properties

IUPAC Name

2-chloro-4-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKPCTJWFJSBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloropyrimidine (5.0 g, 34 mmol) in 2-propanol (84 mL) was added Cs2CO3 (12 g, 37 mmol) and the mixture was stirred at rt for 16 h. The reaction was then heated to 65° C. for 3 h, after which time the reaction was filtered and concentrated. Purification on silica using a gradient solvent system of 0-10% EtOAc/Hexanes furnished 2-chloro-4-(propan-2-yloxy)pyrimidine (2.4 g, 41%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.23 (d, J=5.7, 1H), 6.56 (d, J=5.7, 1H), 5.38 (hept, J=6.2, 1H), 1.34 (d, J=6.2, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One

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